REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH:12]3[CH2:14][CH2:15][N:9]2[CH2:10][CH2:11]3)[CH:5]=[N:6][CH:7]=1.[OH-].[NH4+:17]>CO.C(Cl)(Cl)Cl.C(N(CC)CC)C.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:17][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH:12]3[CH2:14][CH2:15][N:9]2[CH2:10][CH2:11]3)[CH:5]=[N:6][CH:7]=1 |f:1.2,3.4.5,6.7|
|
Name
|
2-(5-Bromo-3-pyridyl)-1-azabicyclo[2.2.2]octane
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C1N2CCC(C1)CC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
chloroform methanol triethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)(Cl)Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford a dark syrup
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=NC1)C1N2CCC(C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |